

An In-depth Technical Guide to 2-Undecyloxirane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Undecyloxirane

Cat. No.: B7910362

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Undecyloxirane, also known as 1,2-Epoxytridecane, is a long-chain terminal epoxide. Epoxides are a class of cyclic ethers containing a three-membered ring. This structural feature imparts significant ring strain, making them highly reactive towards nucleophiles and valuable intermediates in organic synthesis. In the context of drug development and biomedical research, the epoxide functional group is present in several natural products and approved pharmaceuticals. Long-chain epoxides, in particular, are of interest due to their hydrophobic nature, which can influence their biological activity and potential applications in drug delivery systems. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **2-Undecyloxirane**.

Chemical and Physical Properties

A critical first step in working with any chemical is to accurately identify it. **2-Undecyloxirane** is associated with several CAS (Chemical Abstracts Service) numbers, which can distinguish between the racemic mixture and its stereoisomers.

Identifier	Value
Chemical Name	2-Undecyloxirane
Synonyms	1,2-Epoxytridecane, 1-Tridecene oxide, Oxirane, 2-undecyl-
Molecular Formula	C13H26O
Molecular Weight	198.35 g/mol
CAS Number (Racemate)	1713-31-1
CAS Number ((R)-enantiomer)	59829-81-1
Deprecated CAS Numbers	12609-83-5, 68920-72-9[1]

Quantitative physical and spectral data are essential for compound characterization and quality control. Below is a summary of key properties for **2-Undecyloxirane**.

Property	Value
Boiling Point	138 °C at 15 mmHg
Density	0.841 g/mL at 25 °C
Refractive Index	n _{20/D} 1.438
¹³ C NMR Spectra	Available[2]
Infrared (IR) Spectrum (Vapor Phase)	Available[2]
Mass Spectrum (GC-MS)	Available[2]

Experimental Protocols

The most common method for the synthesis of terminal epoxides like **2-Undecyloxirane** is the epoxidation of the corresponding alkene, in this case, 1-tridecene. While a specific detailed protocol for **2-Undecyloxirane** is not readily available in the searched literature, a general and adaptable method based on the synthesis of a similar long-chain epoxide, 1,2-Epoxytetradecane, is presented below.[3]

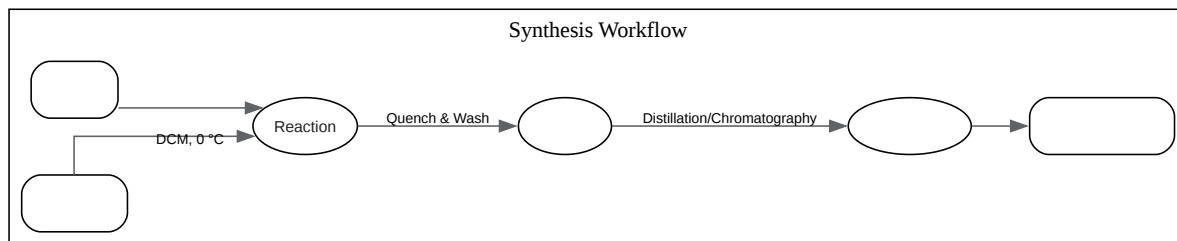
Synthesis of **2-Undecyloxirane** from 1-Tridecene

This protocol describes the oxidation of 1-tridecene to form **2-Undecyloxirane**.

Materials:

- 1-Tridecene
- meta-Chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium sulfite solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate
- Rotary evaporator
- Separatory funnel
- Standard laboratory glassware

Procedure:

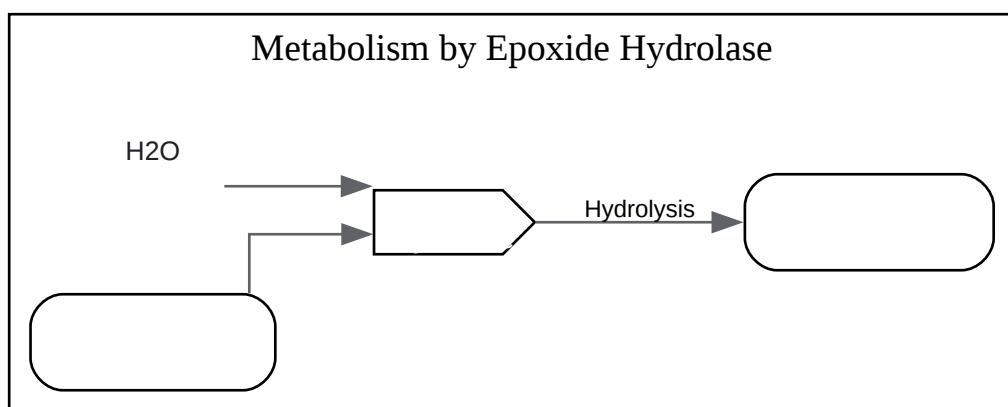

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-tridecene (1 equivalent) in dichloromethane. Cool the solution to 0 °C in an ice bath.
- Addition of Oxidizing Agent: To the cooled solution, add m-CPBA (1.1 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
- Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (1-tridecene) is consumed.
- Workup:

- Quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite to destroy excess peroxide.
- Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2x) and brine (1x).
- Dry the organic layer over anhydrous magnesium sulfate.

• Purification:

- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure **2-Undecyloxirane**.

Characterization: The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.


[Click to download full resolution via product page](#)

A simplified workflow for the synthesis of **2-Undecyloxirane**.

Potential Applications in Drug Development and Biological Role

While specific drug development programs centered on **2-Undecyloxirane** are not prominent in the public literature, its chemical nature as a long-chain epoxide suggests several areas of potential interest for researchers.

1. Building Block in Medicinal Chemistry: Epoxides are versatile synthetic intermediates. The ring-opening of **2-Undecyloxirane** with various nucleophiles (e.g., amines, thiols, alcohols) can lead to a diverse range of functionalized long-chain alkanes. These products can be explored as potential drug candidates or as components of larger drug molecules, where the long alkyl chain can modulate properties such as lipophilicity and membrane permeability.
2. Drug Delivery Systems: Long-chain hydrophobic molecules are key components of amphiphilic polymers used in drug delivery. These polymers can self-assemble into micelles or other nanostructures that can encapsulate and deliver poorly water-soluble drugs. **2-Undecyloxirane** can be used as a monomer in the synthesis of such polymers.
3. Biological Signaling Pathways: In biological systems, epoxides of fatty acids, known as epoxyeicosatrienoic acids (EETs), are important signaling molecules involved in the regulation of inflammation, blood pressure, and pain. These endogenous epoxides are metabolized by a class of enzymes called epoxide hydrolases (EHs), which convert the epoxide to the corresponding diol. The introduction of exogenous long-chain epoxides like **2-Undecyloxirane** could potentially interact with these pathways, either by acting as a substrate for epoxide hydrolases or by inhibiting them. The inhibition of soluble epoxide hydrolase (sEH) is a therapeutic strategy being explored for the treatment of hypertension and inflammatory diseases.

[Click to download full resolution via product page](#)

Metabolism of **2-Undecyloxirane** by epoxide hydrolase.

Conclusion

2-Undecyloxirane is a valuable chemical entity with potential applications in organic synthesis and biomedical research. Its synthesis is straightforward via the epoxidation of 1-tridecene. While its direct applications in drug development are not yet well-defined, its structural similarity to endogenous signaling molecules and its utility as a building block for complex molecules and polymers make it a compound of interest for further investigation. Researchers in drug discovery and materials science can utilize the information presented in this guide for the synthesis, characterization, and exploration of **2-Undecyloxirane** in their respective fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Epoxide - Wikipedia [en.wikipedia.org]
- 2. spectrabase.com [spectrabase.com]
- 3. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Undecyloxirane]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7910362#2-undecyloxirane-cas-number\]](https://www.benchchem.com/product/b7910362#2-undecyloxirane-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com